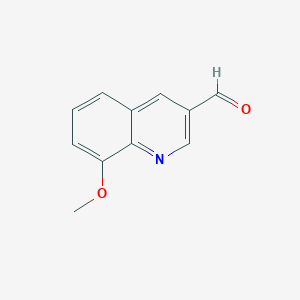

8-Methoxyquinoline-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

8-methoxyquinoline-3-carbaldehyde |

InChI |

InChI=1S/C11H9NO2/c1-14-10-4-2-3-9-5-8(7-13)6-12-11(9)10/h2-7H,1H3 |

InChI Key |

HDDHMFWOMKQSGB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CC(=CN=C21)C=O |

Origin of Product |

United States |

Molecular Structure and Advanced Spectroscopic Characterization

Solid-State Structural Elucidation via X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive data on the solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for 8-Methoxyquinoline-3-carbaldehyde is not extensively published, analysis of closely related structures, such as its isomers and derivatives, allows for well-founded inferences about its structural characteristics. For instance, the crystal structure of 2-Methoxyquinoline-3-carbaldehyde reveals key details about the quinoline (B57606) framework and substituent conformation that are likely comparable. nih.gov

Analysis of Quinoline Ring System Planarity and Conformation

The quinoline ring system, a bicyclic aromatic heterocycle, is expected to be largely planar. In the related compound, 2-Methoxyquinoline-3-carbaldehyde, the quinoline ring system is observed to be essentially planar, with only a minor deviation (r.m.s. deviation = 0.005 Å). nih.gov Similarly, the chlorinated analogue, 2-Chloro-8-methoxyquinoline-3-carbaldehyde (B1601106), also exhibits a nearly planar quinoline fused-ring system (r.m.s. deviation = 0.020 Å). nih.govresearchgate.net This strong tendency towards planarity is a result of the sp² hybridization of the carbon and nitrogen atoms that constitute the rings. It is therefore highly probable that the quinoline core of this compound also adopts a planar conformation.

Conformational Analysis of the Formyl Group Relative to the Quinoline Core

The orientation of the formyl (-CHO) group at the 3-position relative to the plane of the quinoline ring is a critical structural feature. In the case of 2-Methoxyquinoline-3-carbaldehyde, the aldehyde group is found to be almost coplanar with the quinoline ring. nih.gov However, in 2-Chloro-8-methoxyquinoline-3-carbaldehyde, the formyl group is slightly bent out of the quinoline plane. nih.govresearchgate.net This suggests that the conformation can be influenced by the electronic and steric effects of other substituents on the ring. For this compound, the formyl group's conformation would likely be near-planar, but this could be subject to minor deviations due to packing forces in the crystal lattice.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules within a crystal is governed by non-covalent intermolecular forces. For quinoline derivatives, hydrogen bonding and π-π stacking interactions are common. In the crystal structure of 2-Methoxyquinoline-3-carbaldehyde, molecules are linked into dimers by C—H···O hydrogen bonds. nih.gov These dimers are further connected through π–π interactions between the pyridine (B92270) and benzene (B151609) rings of adjacent quinoline systems. nih.gov Given the structural similarities, it is anticipated that the crystal packing of this compound would also be stabilized by a combination of weak C-H···O hydrogen bonds involving the methoxy (B1213986) and formyl groups, as well as π-π stacking of the aromatic quinoline rings. uncw.edu

Solution-State Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of a compound in solution and for identifying its characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Elucidation

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the aldehyde proton (likely downfield, >10 ppm), and a singlet for the methoxy group protons (typically around 4 ppm). The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the aldehyde (around 190 ppm), the carbons of the aromatic rings, and the methoxy carbon (around 55-60 ppm).

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | >10 | Singlet | Aldehyde (-CHO) |

| ¹H | 7.0 - 9.0 | Multiplets/Doublets | Aromatic (Quinoline) |

| ¹H | ~4.0 | Singlet | Methoxy (-OCH₃) |

| ¹³C | ~190 | Singlet | Carbonyl (C=O) |

| ¹³C | 110 - 160 | Singlets | Aromatic (Quinoline) |

| ¹³C | ~56 | Singlet | Methoxy (-OCH₃) |

Note: This table is predictive and based on general values for similar functional groups and structures.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of functional groups within a molecule. rsc.org For this compound, the most characteristic absorption in the IR spectrum would be the strong C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1705 cm⁻¹. Other key bands would include C-H stretching vibrations of the aromatic ring and the aldehyde, C=C and C=N stretching vibrations of the quinoline ring system, and the C-O stretching of the methoxy group. mdpi.com Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic ring system. chemicalbook.comchemicalbook.com

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1680 - 1705 | |

| Aromatic Ring | C-H Stretch | ~3050 | |

| Aldehyde | C-H Stretch | ~2870 | |

| Quinoline Ring | C=C / C=N Stretch | 1500 - 1600 | |

| Methoxy Group | C-O Stretch | 1040 - 1250 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For quinoline derivatives, the UV-Vis spectrum is characterized by absorption bands that correspond to π → π* and n → π* transitions of the aromatic system and the carbonyl group.

Table 1: Representative UV-Vis Absorption Data for a Related Quinoline Derivative

| Transition | Wavelength (λmax) |

| π → π | ~234 nm |

| n → π | ~308 nm |

Note: Data is based on a related quinoline derivative and serves as an illustrative example.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of the molecular formula. Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, which is particularly useful for analyzing volatile compounds and their fragmentation patterns.

For this compound, the expected molecular formula is C₁₁H₉NO₂. The nominal molecular weight would be approximately 187 g/mol . While a specific high-resolution mass spectrum for this compound was not found, analysis of related compounds like 2-Chloro-8-methoxyquinoline-3-carbaldehyde confirms the utility of these techniques. For this chloro-derivative, the experimentally determined mass-to-charge ratio (m/z) from ESI-MS was 205, consistent with its calculated molecular formula of C₁₁H₈ClNO. cmu.edu

The fragmentation of quinoline derivatives in mass spectrometry typically involves the loss of small neutral molecules such as CO, HCN, and radicals like H•. The specific fragmentation pattern of this compound would be influenced by the methoxy and carbaldehyde groups, likely involving initial loss of the formyl radical (•CHO) or a neutral carbon monoxide (CO) molecule, followed by further fragmentation of the quinoline ring.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Nominal Mass | 187 |

| Key Fragmentation Pathways | Loss of •CHO, loss of CO |

Note: This table is based on theoretical calculations and data from analogous compounds.

Electrochemical Characterization: Cyclic Voltammetry and Redox Potentials

Cyclic voltammetry is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a substance. It provides information about the redox potentials of a molecule, which are crucial for understanding its electronic properties and its potential applications in areas such as materials science and sensor technology.

Specific cyclic voltammetry data for this compound is not extensively documented. However, studies on related 8-hydroxyquinoline (B1678124) derivatives and their metal complexes offer valuable comparative data. For example, hemicage complexes of a tripodal 8-hydroxyquinoline ligand have been shown to undergo reversible reduction processes. The reduction potentials for these complexes (AlQ, GaQ, and InQ) were found to be -2.22 V, -2.17 V, and -2.15 V versus the Ferrocene/Ferrocenium (Fc/Fc+) couple in DMSO, respectively.

Table 3: Representative Cyclic Voltammetry Data for Related 8-Hydroxyquinoline Complexes

| Compound | Reduction Potential (Ered vs Fc/Fc+) |

| AlQ | -2.22 V |

| GaQ | -2.17 V |

| InQ | -2.15 V |

Note: Data is for hemicage complexes of an 8-hydroxyquinoline ligand in DMSO and serves as a reference for the electrochemical behavior of related quinoline systems.

Reactivity Profiles and Transformation Pathways

Reactions Involving the Aldehyde Moiety

The aldehyde functional group in 8-methoxyquinoline-3-carbaldehyde is a primary site for a variety of chemical reactions, including condensations, nucleophilic additions, and reductions.

Condensation Reactions: Schiff Base Formation

The aldehyde group readily undergoes condensation reactions with various primary amines and hydrazines to form Schiff bases (imines). These reactions typically involve the removal of a water molecule and can be catalyzed by acids or bases. The formation of the C=N double bond is a key transformation, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science. nih.govekb.eg For instance, the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines yields the corresponding N-(substituted-phenyl)methanimine derivatives. nih.gov Similarly, reaction with phenylhydrazine (B124118) can produce the corresponding hydrazone. nih.govrsc.org

Table 1: Examples of Schiff Base Formation from Quinoline-3-carbaldehydes

| Amine/Hydrazine (B178648) Reactant | Quinoline (B57606) Reactant | Product | Reference |

| Substituted Anilines | 2-Chloro-8-methylquinoline-3-carbaldehyde | 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine | nih.gov |

| Phenylhydrazine | 2-Chloroquinoline-3-carbaldehyde (B1585622) | 2-Chloro-3-(2-phenylhydrazono)methyl)quinoline | nih.govrsc.org |

| Hydrazine Hydrate (B1144303) | 2-Chloroquinoline-3-carbaldehyde | 2-Chloro-3-(hydrazonomethyl)quinoline | rsc.org |

| 2-Hydroxy Naphthaldehyde | 8-Aminoquinoline | (E)-1-(((quinolin-8-yl)imino)methyl)naphthalen-2-ol | nih.gov |

| Ortho-vanillin | 8-Aminoquinoline | (E)-2-methoxy-6-(((quinolin-8-yl)imino)methyl)phenol | nih.gov |

Nucleophilic Addition Reactions at the Carbaldehyde Carbon

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations. The reactivity of the carbaldehyde allows for the introduction of a variety of functional groups at this position. For example, 4,6,8-triarylquinoline-3-carbaldehydes have been shown to react with 4-fluoroaniline (B128567) in refluxing dioxane. nih.gov

Reduction of the Aldehyde Group to Corresponding Alcohols

The aldehyde group can be readily reduced to a primary alcohol. This transformation is a common and important reaction in organic synthesis. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a mild and selective reagent often used to reduce aldehydes in the presence of other functional groups. nih.govorganic-chemistry.org For example, 4,6,8-triarylquinoline-3-carbaldehydes have been successfully reduced to their corresponding quinoline-3-methanol derivatives using sodium borohydride in ethanol. nih.gov This conversion is significant as the resulting primary alcohols are valuable precursors for further synthetic modifications. nih.gov

Table 2: Reduction of Quinoline-3-carbaldehydes

| Starting Material | Reducing Agent | Product | Reference |

| 4,6,8-Triarylquinoline-3-carbaldehydes | Sodium Borohydride (NaBH₄) | 4,6,8-Triarylquinoline-3-methanol derivatives | nih.gov |

| Tetrazolo[1,5-a]quinoline-4-carbaldehyde | Sodium Borohydride (NaBH₄) | (Tetrazolo[1,5-a]quinolin-4-yl)methanol | rsc.org |

Knoevenagel Condensation with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene compound in the presence of a weak base. thermofisher.commychemblog.compurechemistry.org This reaction is particularly effective with aldehydes. thermofisher.com Active methylene compounds, such as malonic esters, malononitrile, and acetylacetone, possess two electron-withdrawing groups that increase the acidity of the methylene protons. thermofisher.commychemblog.com The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. mychemblog.com The choice of catalyst and the removal of water can influence the reaction outcome. thermofisher.com This methodology has been utilized in the synthesis of various heterocyclic systems, including quinolinyl-pyranopyrazoles. rsc.org

Reactivity of the Quinoline Ring System

The quinoline ring in this compound derivatives, particularly when substituted with a leaving group like chlorine, exhibits its own characteristic reactivity.

Substitution Reactions at the 2-Chloro Position (e.g., Nucleophilic Substitution, Alkylation)

When a chloro substituent is present at the 2-position of the quinoline ring, it becomes a prime site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline nitrogen and the carbaldehyde group facilitates the attack of nucleophiles at this position. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion. nih.gov For example, the 4-chloro group in 4-chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic substitution with various nucleophiles to yield 4-substituted derivatives. mdpi.com The lability of a substituent at the 2-position can be influenced by other groups on the ring. mdpi.com Alkylation reactions can also occur, for instance, at a sulfur atom introduced at the 2-position. mdpi.com

Ring-Forming Reactions Leading to Fused Heterocyclic Systems

The aldehyde functionality at the 3-position of the 8-methoxyquinoline (B1362559) core is a versatile handle for the construction of fused heterocyclic systems. These reactions are of significant interest as they provide pathways to complex, polycyclic molecules with potential applications in medicinal chemistry and materials science. rsc.org The presence of other substituents, such as a chlorine atom at the 2-position, often plays a crucial role in facilitating these cyclization reactions.

One common strategy involves the condensation of the carbaldehyde group with binucleophilic reagents. For instance, the reaction of 2-chloroquinoline-3-carbaldehydes with hydrazine hydrate is a well-established method for synthesizing pyrazolo[3,4-b]quinoline derivatives. rsc.org This transformation proceeds through an initial condensation to form a hydrazone, followed by an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, leading to the fused pyrazole (B372694) ring.

Similarly, reactions with active methylene compounds can yield various fused systems. rsc.org The synthesis of binary heterocyclic systems by incorporating other heterocycles into the quinoline ring system is a key area of research due to the valuable biological and medicinal properties of the resulting compounds. rsc.org For example, chromene- and quinoline-3-carbaldehydes can be used to synthesize complex structures like 3H-chromeno[3,4-c]quinolines. mdpi.com Another notable reaction is the synthesis of 3,3′-[(2-aryl-4-chloro-2H-chromen-3-yl)methylene]bis(1H-indoles) from the corresponding carbaldehyde and indole, demonstrating the aldehyde's reactivity towards carbon nucleophiles to build intricate molecular architectures. mdpi.com

The table below summarizes representative ring-forming reactions involving quinoline-3-carbaldehyde derivatives.

| Starting Material | Reagent(s) | Product Type | Reference |

| 2-Chloro-7-methoxyquinoline-3-carbaldehyde (B187766) | Hydrazine hydrate | Pyrazolo[3,4-b]quinoline derivative | |

| 2-Aryl-4-chloro-2H-chromene-3-carbaldehyde | Aniline (B41778) or substituted anilines, TFA | 6-Aryl-6H-chromeno[3,4-c]quinoline | mdpi.com |

| 2-Aryl-4-chloro-2H-chromene-3-carbaldehyde | Indole | 3,3'-[(2-Aryl-4-chloro-2H-chromen-3-yl)methylene]bis(1H-indole) | mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | rsc.org |

Sonogashira Coupling and Other Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the quinoline scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netwikipedia.org These reactions typically require a halide or triflate group on the quinoline ring to serve as the electrophilic partner. For derivatives such as 2-chloro-8-methoxyquinoline-3-carbaldehyde (B1601106), the chlorine atom at the 2-position is the reactive site for such transformations. nih.gov

The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a widely used reaction in this context. researchgate.netwikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.org This reaction has been successfully applied to 2-chloroquinolines to synthesize 2-alkynylquinolines, which are valuable intermediates in organic synthesis. researchgate.net The development of copper-free Sonogashira conditions is also an active area of research to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org

Besides the Sonogashira reaction, other palladium-catalyzed cross-couplings like the Suzuki-Miyaura and Heck reactions are frequently employed. The Suzuki-Miyaura reaction couples an aryl halide with an arylboronic acid. For example, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde undergoes selective Suzuki-Miyaura coupling to afford 4,6,8-triarylquinoline-3-carbaldehydes. mdpi.com Similarly, 2-chloro-7-methoxyquinoline-3-carbaldehyde can be coupled with various arylboronic acids to yield 7-methoxy-2-(aryl)quinoline-3-carbaldehydes with high efficiency.

These cross-coupling reactions demonstrate the utility of halogenated this compound precursors in creating diverse, π-extended frameworks and complex molecules with potential applications in materials science and medicinal chemistry. mdpi.comnih.gov

The table below details examples of cross-coupling reactions for the functionalization of quinoline-3-carbaldehyde derivatives.

| Reaction Type | Substrate | Reagents/Conditions | Product | Yield | Reference |

| Sonogashira Coupling | 2-Chloroquinolines | Terminal alkyne, Pd/C, CuI, PPh₃, Et₃N | 2-Alkynylquinolines | Not specified | researchgate.net |

| Suzuki-Miyaura Coupling | 2-Chloro-7-methoxyquinoline-3-carbaldehyde | Arylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃, DME, Δ | 7-Methoxy-2-(aryl)quinoline-3-carbaldehydes | 80–95% | |

| Suzuki-Miyaura Coupling | 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Arylboronic acid (3.5 equiv.), PdCl₂(PPh₃)₂, PCy₃, K₂CO₃, dioxane–water, 90 °C | 4,6,8-Triarylquinoline-3-carbaldehydes | Not specified | mdpi.com |

| Heck Coupling | 2-Chloro-7-methoxyquinoline-3-carbaldehyde | Alkene, Pd/C, K₂CO₃, DMF, Δ | Alkenyl-substituted quinoline-3-carbaldehydes | Not specified |

Coordination Chemistry and Metal Complexation

8-Methoxyquinoline-3-carbaldehyde as a Ligand System

The efficacy of this compound as a ligand is primarily attributed to its specific molecular architecture, which facilitates strong and selective binding with metal ions.

Bidentate Chelation Properties via Nitrogen and Oxygen Donor Atoms

This compound and its derivatives act as bidentate ligands, forming a stable five-membered ring with metal ions through coordination with the heterocyclic nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the aldehyde or a hydroxyl group. jcsp.org.pk This chelation is a key feature of 8-hydroxyquinoline (B1678124) (8-HQ) and its analogues, which are well-known for their potent metal ion chelating abilities. rroij.comscirp.org The deprotonation of the hydroxyl group in 8-HQ, or the involvement of the carbaldehyde oxygen in its methoxy (B1213986) derivative, in proximity to the heterocyclic nitrogen, imparts a strong bidentate character that allows for the formation of stable complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and related quinoline derivatives has been extensively explored. These ligands react with a wide array of metal ions to form stable complexes. For instance, derivatives of 8-hydroxyquinoline have been used to synthesize complexes with transition metals such as Cu(II), Ni(II), and Co(II), as well as other ions like Al(III) and Zn(II). scirp.orgresearchgate.netresearchgate.net The general procedure for synthesizing these complexes often involves reacting the quinoline derivative with a metal salt in a suitable solvent, with pH adjustment to facilitate complex formation. arabjchem.org

The resulting metal complexes are characterized using various spectroscopic and analytical techniques. For example, the formation of complexes can be confirmed by changes in absorption and emission spectra. researchgate.net The coordination of the ligand to the metal ion through the nitrogen and oxygen atoms is a common feature in these complexes. scirp.org Research has documented the synthesis and characterization of complexes with a range of metal ions including Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net

Table 1: Examples of Metal Complexes with Quinoline Derivatives

| Ligand | Metal Ion(s) | Application/Finding |

| 8-Hydroxyquinoline (8-HQ) | Cu(II), Co(II), Ni(II), Al(III) | Forms stable complexes, used for antimicrobial studies and as fluorescent chemosensors. scirp.org |

| 5-Substituted 8-hydroxyquinoline | Al(III), Fe(III), Co(II) | Forms stable chelates, useful for HPLC analysis and potential biological applications. researchgate.net |

| 5-((1-methyl-1,2-dihydroquinolin-4-yloxy) methyl) quinolin-8-ol (MDMQ) | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Forms 1:2 metal-ligand ratio complexes with pharmacological importance. researchgate.net |

| 8-Hydroxyquinoline Benzoates | Hg(II), Cu(II) | Acts as a "turn-on" fluorescent chemosensor with high sensitivity and selectivity for Hg(II). core.ac.uk |

Advanced Applications in Coordination Chemistry

The unique properties of this compound and its analogues have led to their use in several advanced applications within coordination chemistry.

Development of Novel Complexing Agents for Specific Metal Ions

Derivatives of 8-hydroxyquinoline have been developed as highly selective complexing agents for specific metal ions. For instance, 8-hydroxyquinoline benzoates have been shown to be highly sensitive and selective fluorescent chemosensors for mercury ions (Hg²⁺). core.ac.uk The design of these molecules allows for a significant enhancement of fluorescence upon binding with the target metal ion, a result of the suppression of radiationless transitions. core.ac.uk The strategic placement of the carbonyl oxygen and the quinolino nitrogen atom is crucial for this selective binding and the resulting photophysical changes. core.ac.uk

Exploration as Fluorescent Chemosensors for Metal Ion Detection and Quantification

A significant application of quinoline derivatives is in the development of fluorescent chemosensors for the detection and quantification of metal ions. rroij.com These chemosensors operate based on the principle that the fluorescence of the quinoline moiety changes upon metal binding. scirp.org For example, 8-hydroxyquinoline itself is weakly fluorescent, but its complexes with metal ions like Al³⁺ and Zn²⁺ can exhibit strong fluorescence. rroij.com This "turn-on" fluorescence response makes them excellent candidates for sensing biologically and environmentally important metal ions. rroij.comcore.ac.uk The sensitivity and selectivity of these chemosensors can be tuned by modifying the substituents on the quinoline ring. core.ac.uk

Utilisation in Metal Ion Extraction and Separation Techniques

8-Hydroxyquinoline and its derivatives are effective reagents for the extraction and separation of metal ions. rroij.com They are used in analytical chemistry for gravimetric analysis and solvent extraction of metal ions. rroij.comgoogle.com The ability to form stable, uncharged chelates with a wide range of metals allows for their separation from aqueous solutions into an organic phase. jcsp.org.pkgoogle.com By controlling the pH of the aqueous solution, selective extraction of different metal ions can be achieved. google.com This principle is utilized in hydrometallurgical processes for the recovery and separation of valuable metals. google.com

Investigation of Luminescent Properties of Metal-Quinoline Complexes

A comprehensive review of scientific literature reveals a notable absence of dedicated studies on the luminescent properties of metal complexes formed specifically with this compound. While the broader family of quinoline derivatives, particularly 8-hydroxyquinoline, has been extensively investigated for its coordination with various metal ions to form highly luminescent complexes, research focusing solely on the this compound ligand in this context appears to be limited or not publicly documented.

The luminescent characteristics of metal complexes are intrinsically tied to the electronic properties of both the metal center and the coordinating ligand. In related quinoline-based complexes, luminescence often arises from ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, or from intra-ligand (π-π*) transitions. The nature of substituents on the quinoline ring, such as the methoxy (-OCH3) and carbaldehyde (-CHO) groups in this compound, is expected to significantly influence the energetic landscape of the resulting metal complex and, consequently, its photophysical properties.

For instance, studies on complexes of 8-hydroxyquinoline and its derivatives have shown that the introduction of electron-donating or electron-withdrawing groups can tune the emission wavelength and quantum efficiency. Similarly, the choice of the metal ion, particularly with lanthanides, is a critical factor in determining the luminescent behavior due to the "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the emissive lanthanide ion.

Although the synthesis of related compounds like 2-chloro-8-methoxyquinoline-3-carbaldehyde (B1601106) has been reported, the subsequent investigation of their metal complexes for luminescence is not detailed in the available literature. cmu.eduresearchgate.netnih.govresearchgate.netresearchgate.net Research into Schiff bases derived from other quinoline-3-carbaldehydes has also been conducted, but these studies have primarily focused on biological activities rather than photophysical properties. mdpi.comnih.gov

Therefore, without specific experimental data from studies on metal complexes of this compound, any discussion on their potential luminescent properties would be purely speculative. Detailed research, including the synthesis of such complexes and characterization of their excitation and emission spectra, quantum yields, and luminescence lifetimes, is required to elucidate their behavior.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory, are instrumental in elucidating the molecular-level properties of quinoline (B57606) derivatives.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov For 8-Methoxyquinoline-3-carbaldehyde, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G*, are used to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. mdpi.com

These calculations reveal that the quinoline ring system is essentially planar. nih.govresearchgate.net In related molecules like 2-Chloro-8-methoxyquinoline-3-carbaldehyde (B1601106) and 2-Methoxyquinoline-3-carbaldehyde, studies have shown that the fused ring system has a root-mean-square deviation (r.m.s.d.) of as little as 0.020 Å and 0.005 Å, respectively. nih.govnih.gov The methoxy (B1213986) and carbaldehyde groups are typically found to be nearly coplanar with the quinoline ring, which maximizes π-conjugation. researchgate.net However, slight out-of-plane bending of the formyl group can occur. nih.gov DFT also provides detailed information on bond lengths and angles within the molecule, which can be compared with experimental data from X-ray crystallography. bhu.ac.in

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. nih.govrsc.org This method is particularly valuable for predicting and interpreting electronic absorption (UV-Vis) spectra. researchgate.net By calculating the energies required to move an electron from a ground state orbital to an excited state orbital, TD-DFT can predict the wavelengths of maximum absorption (λmax). nih.gov These calculations help in understanding the nature of electronic transitions, such as π–π* and n–π* transitions, which are characteristic of conjugated systems like quinolines. nih.gov The results from TD-DFT calculations allow for a direct comparison with experimentally measured spectra, aiding in the assignment of absorption bands and providing insights into how structural modifications influence the molecule's optical properties. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more easily excited and thus more reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Potential (μ): (EHOMO + ELUMO) / 2

Chemical Hardness (η): (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): μ² / (2η)

These descriptors provide a quantitative measure of the molecule's stability and propensity to react as an electrophile or nucleophile. researchgate.netpku.edu.cn

Table 1: Conceptual Frontier Molecular Orbitals and Global Reactivity Descriptors for a Quinoline Carbaldehyde Derivative Note: This table presents conceptual values for a representative quinoline carbaldehyde, as specific published data for this compound was not available. The values are illustrative of typical results from DFT calculations.

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.50 | Energy of the highest occupied molecular orbital; relates to nucleophilicity. youtube.com |

| LUMO Energy | ELUMO | -2.10 | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. youtube.com |

| HOMO-LUMO Gap | ΔE | 4.40 | Energy difference between HOMO and LUMO; indicates chemical stability. nih.gov |

| Ionization Potential | I | 6.50 | Energy required to remove an electron. |

| Electron Affinity | A | 2.10 | Energy released when an electron is added. |

| Chemical Potential | μ | -4.30 | Escaping tendency of an electron from a stable system. |

| Chemical Hardness | η | 2.20 | Resistance to change in electron distribution. researchgate.net |

| Electrophilicity Index | ω | 4.20 | A measure of the overall electrophilic nature of the molecule. researchgate.net |

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules.

Computational methods, primarily DFT and TD-DFT, are widely used to predict various spectroscopic parameters. eurjchem.com For UV-Vis spectra, TD-DFT calculations can yield theoretical absorption wavelengths that often show good agreement with experimental data. eurjchem.com

Similarly, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. Theoretical chemical shifts are calculated and then compared to experimental spectra to aid in the structural elucidation and assignment of signals. While absolute predicted values may differ from experimental ones, the trends and relative shifts are often highly accurate.

Table 2: Conceptual Comparison of Predicted and Experimental Spectroscopic Data for a Quinoline Carbaldehyde Derivative Note: This table provides an illustrative comparison. Actual experimental values can vary with solvent and conditions. Predicted values are typical outcomes from DFT/TD-DFT calculations.

| Spectroscopic Parameter | Predicted Value (Computational) | Typical Experimental Value |

|---|---|---|

| UV-Vis (λmax, nm) | ~280 nm, ~325 nm | ~282 nm, ~320 nm nih.gov |

| ¹H NMR (Aldehyde-H, ppm) | ~10.2 | ~10.1 |

| ¹³C NMR (Aldehyde-C, ppm) | ~191 | ~192 |

| IR (C=O stretch, cm⁻¹) | ~1685 | ~1667 mdpi.com |

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction energy barriers, and selectivity. nih.gov For reactions involving quinoline-3-carbaldehydes, such as the Vilsmeier-Haack formylation or Wittig reactions, DFT calculations can map out the entire potential energy surface of the reaction. mdpi.com

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. mdpi.com This allows for the determination of activation energies, which are crucial for understanding reaction rates. For instance, in a Suzuki-Miyaura cross-coupling reaction on a substituted quinoline-3-carbaldehyde, computational studies can help explain the observed regioselectivity by comparing the activation barriers for reaction at different positions on the quinoline ring. nih.gov These theoretical investigations provide a molecular-level understanding of why a particular product is formed, complementing the empirical observations from laboratory experiments. mdpi.com

Molecular Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how small molecules like this compound and its analogs might interact with biological macromolecules, such as proteins or enzymes.

Molecular docking studies on various quinoline-3-carbaldehyde derivatives have successfully predicted their binding affinities against several important biological targets. The binding affinity is typically quantified as a docking score or free energy of binding (ΔG), with more negative values indicating a stronger, more favorable interaction.

For instance, derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have been investigated as potential antimicrobial agents. Docking studies against the enzyme glucosamine-6-phosphate (GlcN-6-P) synthase, a target for antimicrobial drugs, have shown that these compounds can achieve significant binding affinities. researchgate.net Similarly, in the search for antitubercular agents, analogs such as 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) have been docked into the active site of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), with predicted docking scores suggesting strong inhibitory potential (ΔG < −7 kcal/mol). Other studies have targeted bacterial DNA gyrase, another key enzyme in bacteria, with quinoline derivatives showing binding energies ranging from -7.7 to -9.3 kcal/mol. frontiersin.org

The methoxy group at the 8-position can influence binding affinity, potentially enhancing lipophilicity which may improve interactions within hydrophobic pockets of a receptor. The general class of quinoline-3-carboxamides, closely related to carbaldehydes, are recognized as competitive inhibitors of adenosine (B11128) triphosphate (ATP) in the phosphatidylinositol 3-kinase-related kinases (PIKK) family. mdpi.com

Table 1: Predicted Binding Affinities of Quinoline-3-Carbaldehyde Derivatives against Various Biological Targets

| Compound Class/Derivative | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Quinoline Derivatives | DNA Gyrase | -7.7 to -9.3 | frontiersin.org |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | M. tuberculosis enoyl-ACP reductase (InhA) | < -7.0 | |

| Quinoline-3-carbaldehyde Derivatives | Glucosamine-6-phosphate (GlcN-6-P) synthase | Not specified, but good affinity reported | researchgate.net |

| Quinoline-3-carboxamides | Ataxia Telangiectasia Mutated (ATM) Kinase | Not specified, but shown to be selective | mdpi.com |

Beyond predicting binding strength, molecular docking provides detailed three-dimensional models of how a ligand interacts with its target receptor. These models are crucial for understanding the mechanism of action and for designing more potent and selective molecules.

For quinoline derivatives, a common and critical interaction involves the nitrogen atom of the quinoline ring. This nitrogen often acts as a hydrogen bond acceptor, forming a key hydrogen bond with amino acid residues in the "hinge region" of protein kinases, which is a characteristic interaction for many ATP-competitive inhibitors. mdpi.com

In addition to hinge binding, other interactions stabilize the ligand within the active site:

Hydrogen Bonds: The carbaldehyde group, with its oxygen atom, can act as a hydrogen bond acceptor, interacting with hydrogen-bond-donating amino acid residues (e.g., lysine, arginine) in the binding pocket. researchgate.net

π-Stacking and Hydrophobic Interactions: The planar aromatic quinoline ring system is well-suited for π-π stacking interactions with aromatic amino acid side chains like phenylalanine, tyrosine, and tryptophan. The methoxy group can contribute to hydrophobic interactions within nonpolar sub-pockets of the active site. frontiersin.org

Studies on 2-chloroquinoline-3-carbaldehyde derivatives docked into GlcN-6-P synthase revealed specific binding modes where the compounds fit snugly into the active site, forming multiple hydrogen bonds and hydrophobic interactions that are believed to be responsible for their antimicrobial activity. researchgate.net The elucidation of these binding modes provides a rational basis for the observed biological activities and guides the synthesis of new analogs with improved properties. researchgate.netfrontiersin.org

Photophysical Properties and Applications in Advanced Materials Research

Absorption and Emission Characteristics of 8-Methoxyquinoline-3-carbaldehyde and its Derivatives

The photophysical properties of quinoline-3-carbaldehyde derivatives are fundamentally linked to their molecular structure, particularly the nature and position of substituents on the quinoline (B57606) ring. Studies on 4,6,8-triarylquinoline-3-carbaldehyde derivatives, which feature an electron-deficient quinoline-3-carbaldehyde framework linked to aryl rings, show distinct absorption and emission profiles. These structures form donor-π-acceptor systems where the photophysical behavior is governed by electronic transitions within the conjugated system. mdpi.com

The absorption spectra of these derivatives in solvents like chloroform (B151607) typically exhibit bands corresponding to π–π* transitions of the conjugated quinoline ring. For instance, 4,6,8-triarylquinoline-3-carbaldehydes, where the aryl rings are directly attached, absorb in the range of 275–282 nm. researchgate.net The introduction of a π-conjugated spacer, such as a vinyl group in styryl derivatives, leads to a bathochromic (red) shift in the absorption maxima to wavelengths between 315 nm and 347 nm, accompanied by an increased molar extinction coefficient. researchgate.net

The emission characteristics are also highly dependent on the substitution pattern. When excited, these compounds display fluorescence, with emission maxima influenced by the electronic properties of the aryl substituents. In chloroform, 4,6,8-triarylquinoline-3-carbaldehyde derivatives show broad emission bands. For example, derivatives with phenyl and 4-fluorophenyl substituents emit at around 424 nm, while a derivative with a strongly donating 4-methoxyphenyl (B3050149) group shows a red-shifted emission at 474 nm due to enhanced π-electron delocalization. nih.gov The introduction of styryl groups can shift emission to even longer wavelengths, such as 529 nm. nih.gov The polarity of the solvent also plays a critical role, with changes in solvent often leading to shifts in the emission wavelengths, indicative of changes in the electronic distribution in the excited state. mdpi.comresearchgate.net

Investigation of Fluorescence Quantum Yields and Lifetimes

The efficiency of the fluorescence process in these molecules is quantified by the fluorescence quantum yield (Φ), which measures the ratio of emitted photons to absorbed photons. For derivatives of quinoline-3-carbaldehyde, the quantum yields are highly sensitive to the molecular structure. nih.gov

Research on 4,6,8-triarylquinoline-3-carbaldehyde derivatives, with quantum yields measured relative to a standard like quinine (B1679958) sulfate (B86663) (Φ = 0.55), demonstrates the impact of substituents. researchgate.net The electronic nature of the aryl groups directly influences the quantum yield. For example, the introduction of electron-donating groups like fluoro and methoxy (B1213986) on styryl substituents can lead to stronger fluorescence intensity compared to unsubstituted or less-activated derivatives. nih.gov However, the relationship is not always straightforward; some structural modifications, like the introduction of a vinyl group in certain derivatives, can cause a large Stokes shift but result in a low quantum yield. nih.gov Similarly, converting the carbaldehyde group to a 3-(4-fluorophenyl)azomethine group has been shown to reduce the fluorescence quantum yield, likely by decreasing the electron density of the quinoline ring. nih.gov

Photophysical Data for select 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives in Chloroform

| Compound Derivative Type | Substituent (R) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φq) |

|---|---|---|---|---|

| Triaryl | Phenyl | 278 | 424 | 0.06 |

| Triaryl | 4-Fluorophenyl | 275 | 424 | 0.17 |

| Triaryl | 4-Methoxyphenyl | 282 | 474 | 0.21 |

| Styryl | Phenyl | 315 | 529 | 0.06 |

| Styryl | 4-Fluorophenyl | 347 | 430 | 0.17 |

| Styryl | 4-Methoxyphenyl | 323 | 470 | 0.21 |

Data sourced from Mphahlele et al., Molecules 2013, 18(12), 15769-15787. researchgate.netnih.gov

Exploration of Intramolecular Charge Transfer (ICT) Phenomena in Substituted Systems

The concept of intramolecular charge transfer (ICT) is central to understanding the photophysical behavior of many substituted quinoline systems. researchgate.net These molecules can be designed as donor-π-acceptor (D-π-A) systems, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. In the case of substituted quinoline-3-carbaldehydes, the quinoline-3-carbaldehyde moiety typically serves as the electron-acceptor unit. mdpi.com

Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), often localized on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is typically centered on the acceptor part. This light-induced redistribution of electron density creates an excited state with a large dipole moment, known as an ICT state. researchgate.net

The existence and nature of ICT are heavily influenced by both the molecular structure and the surrounding environment. The strength of the donor and acceptor groups, the nature of the π-bridge, and the polarity of the solvent all play crucial roles. For example, less pronounced ICT is observed in some 4,6,8-triarylquinoline-3-carbaldehyde derivatives in polar solvents like DMF, which is attributed to reduced π-electron delocalization into the quinoline ring by certain aryl groups. researchgate.net Conversely, strongly electron-donating groups can enhance π-electron delocalization, promoting the ICT process and leading to red-shifted emission bands. researchgate.netnih.gov The study of how different substituents and solvents modulate the ICT process is critical for tuning the optical properties of these materials for specific applications. mdpi.com

Potential Applications as Emitting Chromophores and in Optoelectronic Materials

The tunable and often efficient fluorescence of quinoline-3-carbaldehyde derivatives makes them highly attractive for applications in advanced materials. Their inherent fluorescent properties position them as excellent candidates for use as emitting chromophores. mdpi.com Polyarylquinolines, for example, are recognized for their utility as fluorescent materials. mdpi.com

The electronic properties that give rise to their interesting photophysics also make them suitable for use in optoelectronic devices. Quinoline-based compounds are considered important components in materials for organic light-emitting diodes (OLEDs). researchgate.net In these devices, the ability of a material to efficiently emit light upon electrical excitation is paramount. The quinoline framework can be incorporated into copolymers and oligomers that serve as the emissive layer in OLEDs. For instance, carbazole–quinoline and phenothiazine–quinoline copolymers utilize the electron-accepting nature of the polyarylquinoline scaffold. researchgate.net Furthermore, quinolines can act as ligands for transition metal complexes that are themselves used in the development of OLEDs. researchgate.net The versatility and robust photochemical properties of quinoline derivatives continue to drive their exploration for next-generation displays, lighting, and sensor technologies. mdpi.combeilstein-journals.org

Consideration for Nonlinear Optical (NLO) Polymer Development

Beyond linear optical properties like absorption and fluorescence, molecules with significant intramolecular charge transfer characteristics are often candidates for nonlinear optical (NLO) applications. NLO materials interact with high-intensity light (like that from lasers) to produce new optical fields with altered frequencies, phases, or other properties. This is a key technology for optical communications, data processing, and frequency conversion.

A key requirement for NLO activity is a molecular structure with a large change in dipole moment between the ground and excited states, a characteristic feature of D-π-A systems exhibiting strong ICT. The quinoline moiety has been identified as a suitable π-conjugated bridge in the design of NLO polymers. researchgate.net Researchers have prepared and investigated thermally stable and mechanically strong NLO polymers that incorporate a quinoline unit within a donor-acceptor architecture. researchgate.net The quinoline-3-carbaldehyde framework, with its potential for substitution with various donor groups, provides a versatile platform for creating chromophores with the significant NLO responses needed for integration into advanced polymeric materials.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways for Accessing Diverse Derivatives

The synthetic utility of 8-methoxyquinoline-3-carbaldehyde begins with its own formation and subsequent elaboration. The primary route to the core structure involves the Vilsmeier-Haack reaction. This reaction, when applied to N-(2-anisyl)acetamide (also known as N-(2-methoxyphenyl)acetamide) using a reagent prepared from phosphorus oxychloride and dimethylformamide, typically yields 2-Chloro-8-methoxyquinoline-3-carbaldehyde (B1601106). nih.govresearchgate.net The presence of the chloro group at the 2-position is a key feature, providing a reactive handle for a wide array of subsequent transformations.

Once the 2-chloro-8-methoxyquinoline-3-carbaldehyde precursor is obtained, it opens up a multitude of pathways for creating diverse derivatives. The reactivity of the two functional sites—the C2-chloro substituent and the C3-aldehyde—can be selectively exploited. The chlorine atom can be replaced through various nucleophilic substitution and cross-coupling reactions, while the aldehyde group is amenable to condensation, oxidation, and reduction. rsc.org

Key synthetic transformations for generating derivative diversity include:

Nucleophilic Substitution at C2: The chloro group can be displaced by various nucleophiles. For instance, treatment with morpholine (B109124) can yield 2-morpholinoquinoline-3-carbaldehydes. rsc.org

Palladium-Catalyzed Cross-Coupling: The C2 position is activated for powerful bond-forming reactions. Sonogashira coupling with terminal alkynes, catalyzed by palladium complexes, affords 2-alkynyl-3-formyl-quinolines. rsc.org Similarly, Suzuki-Miyaura coupling reactions are widely used on related halo-quinolines to introduce new aryl or vinyl groups. nih.gov

Condensation of the Aldehyde: The carbaldehyde group readily condenses with amines and related compounds. Reaction with anilines or hydrazines produces Schiff bases and hydrazones, respectively. rsc.org These intermediates can be further cyclized to create fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines. rsc.org

Reduction of the Aldehyde: The aldehyde can be selectively reduced to a primary alcohol using standard reducing agents like sodium borohydride (B1222165), yielding (8-methoxyquinolin-3-yl)methanol (B13023870) derivatives.

Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction, enabling the synthesis of 3-styrylquinoline derivatives. mdpi.com

These pathways demonstrate that from a single, accessible precursor, a vast chemical space can be explored, leading to libraries of compounds with tailored electronic and steric properties.

Table 1: Synthetic Transformations of the this compound Scaffold

| Starting Material Precursor | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Chloro-8-methoxyquinoline-3-carbaldehyde | Terminal alkyne, [PdCl₂(PPh₃)₂], CuI, Et₃N | 2-Alkynyl-8-methoxyquinoline-3-carbaldehyde | rsc.org |

| 2-Chloro-8-methoxyquinoline-3-carbaldehyde | Phenylhydrazine (B124118), catalyst | Schiff Base (Hydrazone) | rsc.org |

| 2-Chloro-8-methoxyquinoline-3-carbaldehyde | Hydrazine (B178648) hydrate (B1144303), nitrobenzene | Pyrazolo[3,4-b]quinoline | rsc.org |

| 2-Chloro-8-methoxyquinoline-3-carbaldehyde | Morpholine, DMAP | 2-Morpholinoquinoline-3-carbaldehyde | rsc.org |

| Quinoline-3-carbaldehyde derivative | Sodium borohydride (NaBH₄) | Quinolin-3-ylmethanol | |

| Quinoline-3-carbaldehyde derivative | Phosphonium ylide (Wittig Reagent) | 3-Styrylquinoline | mdpi.com |

Exploration of Unconventional Reactivity and Catalytic Transformations

Beyond standard transformations, future research is focusing on more intricate and unconventional applications of the compound's reactivity. The orthogonal nature of its functional groups allows for sequential, site-selective modifications, which is a powerful strategy in complex molecule synthesis. A synthetic route could involve a palladium-catalyzed reaction at the C2-chloro position, followed by a completely different type of reaction at the C3-aldehyde, without the need for intermediate protection and deprotection steps.

Catalytic transformations are central to unlocking the full potential of this scaffold. While palladium catalysis is well-established for Sonogashira and Suzuki reactions rsc.orgnih.gov, the exploration of other metal-catalyzed processes is an emerging trend. For example, copper-catalyzed reactions, such as the Ullmann condensation or copper-catalyzed N-arylation, could be employed to forge new carbon-nitrogen or carbon-oxygen bonds at the C2 position, often under milder conditions than traditional methods. mdpi.com

Furthermore, the quinoline (B57606) nitrogen atom itself can participate in catalysis. It can act as an internal ligand, coordinating to a metal catalyst and directing its reactivity towards a specific site on the molecule (directing group effect). This can lead to unconventional bond activations or enable reactions that would otherwise be unfeasible. The development of novel catalytic cycles where the this compound derivative is not just the substrate but also a key ligand component represents a sophisticated, forward-looking research direction.

Design of Multi-Functional Quinoline-Based Scaffolds

The quinoline ring system is often described as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring motif in molecules with diverse biological activities. scirp.orgnih.gov this compound is an ideal starting point for constructing multi-functional agents designed to interact with multiple biological targets simultaneously, a strategy of growing importance for treating complex diseases like cancer and neurodegenerative disorders. mdpi.comnih.gov

The aldehyde and chloro functionalities serve as anchor points for building out larger, more complex structures. For example:

Fused Polycyclics: Condensation of the aldehyde with binucleophilic reagents can lead to the formation of new heterocyclic rings fused to the quinoline core. The reaction with hydrazines to form pyrazolo[3,4-b]quinolines is a prime example. rsc.org Similarly, reaction with formamide (B127407) can be used to construct pyrrolo[3,4-b]quinolinones. rsc.org

Hybrid Molecules: The scaffold can be linked to other pharmacophores to create hybrid molecules. A derivative could be synthesized to attach a known enzyme inhibitor via the C3 position, while the C2 position is modified to enhance cell permeability or introduce a second pharmacophore, resulting in a dual-action drug candidate.

The design principle involves using the this compound core as a rigid framework to orient different functional groups in precise three-dimensional space, allowing for optimized interactions with multiple biological targets.

Advanced Applications in Chemical Sensing and Probing

While the field of chemical sensing has been dominated by 8-hydroxyquinoline (B1678124) (8-HQ) due to its exceptional metal-chelating ability scirp.orgnih.govscispace.com, the 8-methoxy derivative offers a different, yet valuable, set of properties for the design of advanced fluorescent probes. In 8-HQ, the phenolic proton and pyridine (B92270) nitrogen form a bidentate chelation site that is often responsible for the "turn-on" fluorescence upon binding to metal ions. scispace.com In 8-methoxyquinoline (B1362559), this direct chelation mechanism is blocked.

However, the 8-methoxy group plays a crucial role as a strong electron-donating group, which significantly influences the photophysical properties of the quinoline fluorophore. This electronic modulation can be harnessed in the design of sophisticated probes where the sensing event (e.g., a chemical reaction or binding event) occurs at a different part of the molecule, and the 8-methoxyquinoline unit acts as the signal-transducing fluorophore.

Future research could focus on integrating the this compound scaffold into larger systems where:

The aldehyde is modified to become a reaction site for detecting specific analytes (e.g., biothiols, reactive oxygen species).

The C2 position is functionalized to tune solubility or for conjugation to biomolecules.

The 8-methoxy group helps to shift the fluorescence emission to longer wavelengths (a red-shift), which is highly desirable for biological imaging applications to minimize background interference and enhance tissue penetration. scispace.com

Interdisciplinary Research at the Interface of Organic, Inorganic, and Computational Chemistry

The full potential of this compound is best realized through interdisciplinary research that merges organic synthesis with inorganic and computational chemistry.

Inorganic Chemistry: Derivatives of the title compound are excellent candidates for use as ligands in coordination chemistry. By modifying the aldehyde into a Schiff base with another chelating group, new bidentate or tridentate ligands can be synthesized. These ligands can form stable complexes with a variety of transition metals, leading to new materials with interesting magnetic, optical, or catalytic properties. The study of organometallic complexes where metals like rhodium or ruthenium are bound to quinoline-based ligands is an active area of research for developing novel anticancer agents. mdpi.com

Computational Chemistry: In silico methods are becoming indispensable for accelerating research. Molecular docking studies can predict how derivatives of this compound might bind to biological targets like enzymes or receptors, guiding the design of more potent and selective drug candidates. biosynth.comnih.gov Density Functional Theory (DFT) calculations are used to understand the electronic structure, predict reactivity, and interpret spectroscopic data. nih.govmdpi.com These computational tools allow researchers to rationalize structure-activity relationships and prioritize the synthesis of the most promising compounds, saving significant time and resources.

The synergy between synthesizing novel derivatives (organic), studying their interactions with metals (inorganic), and modeling their behavior (computational) creates a powerful research paradigm for discovering new applications for this versatile chemical scaffold.

Table 2: Physicochemical and Computational Data for Related Quinoline Scaffolds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Analytical Data | Reference |

|---|---|---|---|---|

| 2-Chloro-8-methoxyquinoline-3-carbaldehyde | C₁₁H₈ClNO₂ | 221.63 | Crystal System: Monoclinic; Space group: P2₁/n | nih.govresearchgate.net |

| 8-Methoxyquinoline-5-carboxaldehyde | C₁₁H₉NO₂ | 187.19 | Melting Point: 121-122 °C | prepchem.com |

| 2-Methoxyquinoline-3-carbaldehyde | C₁₁H₉NO₂ | 187.19 | Crystal System: Monoclinic; Forms centrosymmetric dimers via C-H···O bonds | researchgate.net |

Q & A

What are the most reliable synthetic routes for 8-Methoxyquinoline-3-carbaldehyde, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves Vilsmeier-Haack formylation of 8-methoxyquinoline derivatives. A modified procedure starts with 2-chloroquinoline-3-carbaldehyde intermediates, where methoxy groups are introduced via nucleophilic substitution under mild acidic conditions . Key factors include:

- Temperature control (reflux vs. room temperature) to minimize side reactions.

- Solvent choice (e.g., ethanol or DMF) to stabilize intermediates.

- Catalysts (e.g., PPA for cyclization) to enhance regioselectivity .

Yield optimization often requires iterative adjustment of these parameters, with purity assessed via HPLC or NMR .

How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Basic Research Question

Single-crystal X-ray diffraction is the gold standard for structural elucidation. For this compound:

- Planarity analysis : The quinoline ring and substituents (methoxy, aldehyde) exhibit near-coplanarity (r.m.s. deviation < 0.005 Å), confirmed via SHELX refinement .

- Intermolecular interactions : C–H⋯O hydrogen bonds and π–π stacking (centroid distances ~3.64 Å) stabilize the crystal lattice .

- Software tools : SHELXL for refinement and Mercury for visualization ensure accurate bond-length and angle measurements .

What advanced strategies mitigate contradictions in biological activity data for this compound analogs?

Advanced Research Question

Discrepancies in reported bioactivities (e.g., antimicrobial vs. anticancer effects) often stem from:

- Substituent positioning : Methoxy groups at position 8 enhance solubility but may reduce binding affinity compared to chloro or ethyl analogs .

- Experimental design : Standardize assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) across studies .

- Data normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to contextualize results .

How do solvent and catalyst choices influence nucleophilic substitution reactions in this compound derivatives?

Advanced Research Question

Reactivity at the aldehyde or methoxy positions depends on:

- Polar aprotic solvents (e.g., DMF): Stabilize transition states in SNAr reactions, favoring substitution at the 2-position .

- Acid catalysts : HCl promotes hydrolysis of ester groups to carboxylic acids, while PPA facilitates cyclization in fused-ring systems .

- Temperature : Higher temperatures (~70°C) accelerate reactions but risk decomposition; kinetic studies are recommended to optimize conditions .

What computational methods predict the binding affinity of this compound with biological targets?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) and MD simulations are critical for studying interactions with enzymes (e.g., topoisomerases) or receptors:

- Docking protocols : Use the aldehyde group as a hydrogen-bond acceptor and the methoxy group for hydrophobic interactions .

- Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .

- Limitations : Solvation effects and protein flexibility may require QM/MM hybrid models for accuracy .

How can researchers address challenges in characterizing reactive intermediates during this compound synthesis?

Basic Research Question

Key intermediates (e.g., 2-chloro-8-methoxyquinoline-3-carbaldehyde) are prone to oxidation or dimerization:

- In-situ monitoring : Use FT-IR or LC-MS to track aldehyde group stability .

- Protecting groups : Temporarily mask the aldehyde with acetals or thioacetals during harsh reactions .

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients isolates reactive species .

What are the best practices for comparing this compound’s bioactivity with structurally similar quinoline derivatives?

Advanced Research Question

Systematic comparison requires:

- Structural analogs : Compare with 8-Ethoxy-4-hydroxyquinoline-3-carboxylic acid (enhanced solubility) or 2-Chloro-8-methoxyquinoline (higher reactivity) .

- SAR tables : Tabulate substituent effects on logP, solubility, and IC50 .

- Meta-analysis : Aggregate data from PubChem or ChEMBL to identify trends .

How do crystallographic data discrepancies arise, and what statistical methods resolve them?

Advanced Research Question

Discrepancies in bond lengths or angles may stem from:

- Thermal motion : High B-factors indicate dynamic disorder; use SHELXL’s RIGU restraints to refine problematic regions .

- Twinned crystals : Apply the TwinRotMat algorithm in PLATON to deconvolute overlapping reflections .

- Validation tools : CheckCIF flags outliers in geometry, prompting re-refinement .

What are the limitations of current synthetic methods for scaling this compound production in academic labs?

Basic Research Question

Scaling up faces challenges like:

- Low yields in multi-step syntheses (e.g., 30–40% overall yield for Vilsmeier-Haack routes) .

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .

- Cost : High-purity starting materials (e.g., 8-methoxyquinoline) may require custom synthesis .

How can researchers leverage this compound’s photophysical properties for analytical applications?

Advanced Research Question

The compound’s fluorescence (λem ~450 nm) enables:

- Sensor design : Conjugate with boronic acids for sugar detection via quenching mechanisms .

- Metal chelation : Coordinate with Cu²⁺ or Fe³⁺ for colorimetric assays .

- Limitations : Autofluorescence in biological samples necessitates control experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.